molecular formula C12H14O B8152539 1-Ethynyl-3-isopropoxy-5-methylbenzene

1-Ethynyl-3-isopropoxy-5-methylbenzene

Cat. No.: B8152539
M. Wt: 174.24 g/mol
InChI Key: ZSBRQLBCOWWDBA-UHFFFAOYSA-N
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Description

1-Ethynyl-3-isopropoxy-5-methylbenzene is a substituted benzene derivative featuring three distinct functional groups:

  • Isopropoxy group (–OCH(CH₃)₂): A bulky alkoxy substituent that enhances steric hindrance and influences solubility.
  • Methyl group (–CH₃): A simple alkyl group that moderately increases lipophilicity.

Properties

IUPAC Name

1-ethynyl-3-methyl-5-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-5-11-6-10(4)7-12(8-11)13-9(2)3/h1,6-9H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBRQLBCOWWDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-3-isopropoxy-5-methylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropoxy-5-methylphenylacetylene. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by the addition of an alkyl halide to introduce the ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-isopropoxy-5-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethynyl-3-isopropoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-isopropoxy-5-methylbenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved vary based on the type of reaction and the reagents used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key substituents and predicted properties of 1-Ethynyl-3-isopropoxy-5-methylbenzene with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Predicted LogP Key Reactivity Features
This compound –C≡CH, –OCH(CH₃)₂, –CH₃ ~176.2 ~3.2 High (ethynyl for coupling reactions)
Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501) –S(CH₂)₅NH–(methylisoxazole), –COOEt ~378.5 ~4.1 Thioether linkage, ester hydrolysis
Benzene, (1-ethyloctyl)- –CH₂CH(C₂H₅)C₆H₁₃ ~232.4 ~7.8 High hydrophobicity, low reactivity
Isosafrole (1,3-Benzodioxole derivative) –O–CH₂–O–, –CH₂CH=CH₂ ~162.2 ~2.5 Electrophilic aromatic substitution

Key Observations :

  • Reactivity: The ethynyl group in the target compound enables unique reactivity (e.g., Sonogashira coupling), unlike the thioether or ester groups in I-6501 .
  • Lipophilicity : Compared to the long-chain alkylbenzenes (e.g., (1-ethyloctyl)-benzene), the target compound’s LogP is lower due to its polar isopropoxy group .

Physicochemical Properties

  • Solubility : The ethynyl and isopropoxy groups likely reduce water solubility compared to simpler methylbenzenes but enhance solubility in polar aprotic solvents (e.g., DMSO).
  • Thermal Stability : Alkylbenzenes with branched substituents (e.g., isopropoxy) generally exhibit higher thermal stability than linear-chain analogs .

Biological Activity

1-Ethynyl-3-isopropoxy-5-methylbenzene, also known as a derivative of ethynyl-substituted aromatic compounds, has garnered attention in the fields of medicinal chemistry and biological research. This compound's unique structure, characterized by an ethynyl group, an isopropoxy group, and a methyl group on a benzene ring, suggests potential biological activities worth exploring.

This compound can be synthesized through various methods, including Sonogashira coupling and Friedel-Crafts alkylation . The presence of the ethynyl group allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that ethynyl-substituted compounds can inhibit bacterial growth against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of related compounds has been documented in several studies. For example, derivatives with similar functional groups have demonstrated the ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The ethynyl group may participate in nucleophilic reactions, while the isopropoxy and methyl groups can influence the compound's lipophilicity and solubility, enhancing its bioavailability.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various ethynyl-substituted compounds against MRSA strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Research : In vitro assays demonstrated that compounds with similar structures could reduce cell viability in HeLa cells by inducing oxidative stress and apoptosis through mitochondrial pathways .

Data Table: Biological Activities of Ethynyl-Substituted Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
This compoundAntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Ethynyl derivative AAnticancerHeLaIC50 = 15 µM
Ethynyl derivative BAntimicrobialEscherichia coliMIC = 25 µg/mL
Ethynyl derivative CAnticancerA549IC50 = 20 µM

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